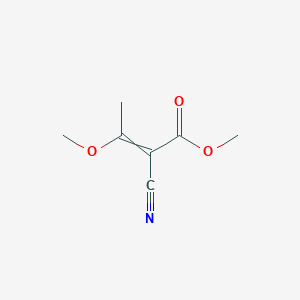

methyl 2-cyano-3-methoxybut-2-enoate

Description

Methyl 2-cyano-3-methoxybut-2-enoate is an α,β-unsaturated ester featuring a cyano (-CN) group at the C2 position and a methoxy (-OCH₃) group at the C3 position. This compound is characterized by its conjugated double bond system, which imparts reactivity toward nucleophilic and electrophilic additions. The methoxy group enhances solubility in polar solvents, while the cyano group contributes to electrophilicity, making it a versatile intermediate in organic synthesis, particularly for heterocycle formation .

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 2-cyano-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-5(10-2)6(4-8)7(9)11-3/h1-3H3 |

InChI Key |

QGXIHUUUMUYXFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C#N)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with methoxyacetone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution and Annulation Reactions

The compound’s electron-deficient β-carbon facilitates nucleophilic attacks, particularly in the presence of amines. Key findings include:

Reaction with Amines

Methyl 2-cyano-3-methoxybut-2-enoate reacts with primary and secondary amines to form 2-cyano-3-methoxy-2-pyridones through a cascade mechanism involving Michael addition, cyclization, and aromatization. A study demonstrated the following yields across amines :

| Amine | Product | Yield (%) |

|---|---|---|

| Methylamine | 5a | 61 |

| n-Butylamine | 5b | 92 |

| Benzylamine | 5d | 92 |

| Tryptamine | 5g | 58 |

Mechanistic Insights

-

Step 1 : Nucleophilic attack by the amine at the β-carbon, forming a zwitterionic intermediate.

-

Step 2 : Intramolecular cyclization to generate a six-membered ring.

-

Step 3 : Elimination of methanol to yield the aromatic pyridone .

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions as a dienophile. For instance:

Diels-Alder Reactions

In a one-pot procedure, this compound reacts with 1,3-dienes under thermal conditions to produce substituted cyclohexenes. Key results include :

| Diene | Reaction Time (days) | Yield (%) |

|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | 1 | 94 |

| Cyclohexa-1,3-diene | 4 | 27 |

| 2,3-Dibenzylbuta-1,3-diene | 4 | 69 |

Conditions : Reactions were conducted in dichloromethane at room temperature, with yields influenced by steric hindrance and electronic effects of the diene .

Cross-Coupling and Functionalization

The compound serves as a precursor in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

In the presence of palladium catalysts, the methoxy group can be replaced by aryl/heteroaryl boronic acids. For example:

Oxidation and Reduction

-

Oxidation : Treatment with Dess-Martin periodinane converts the compound to methyl 2-oxobut-3-enoate, a reactive enone for further transformations .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding methyl 3-methoxybut-2-enoate (76% yield) .

Stability and Reaction Optimization

Scientific Research Applications

Methyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the synthesis of bioactive molecules that exhibit antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-methoxybut-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, enhancing the reactivity of adjacent carbon atoms. This makes the compound a valuable intermediate in nucleophilic substitution and condensation reactions. Additionally, the ester group can undergo hydrolysis and transesterification reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of methyl 2-cyano-3-methoxybut-2-enoate are influenced by its substituents. Below is a comparative analysis with analogous compounds:

Physicochemical Properties

- Solubility: Methoxy-substituted derivatives (e.g., this compound) exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to methyl-substituted analogs .

- Thermal Stability: Cyano groups reduce thermal stability due to their electron-withdrawing nature, whereas methoxy groups slightly counteract this effect through resonance stabilization .

Biological Activity

Methyl 2-cyano-3-methoxybut-2-enoate is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₆H₇NO₃

- Molecular Weight : 141.12 g/mol

The compound features a cyano group, a methoxy group, and a double bond that contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A notable method involves the acylation of ethyl cyanoacetate followed by methylation. The following steps outline this synthesis:

- Acylation : Ethyl cyanoacetate is reacted with an appropriate acylating agent.

- Methylation : The product is then methylated using trimethyl orthoformate or similar reagents.

This method has been documented to yield the compound efficiently with good purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains have been reported, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, this compound showed promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. For instance, it has shown potential as an inhibitor of certain kinases, which are critical in cancer progression .

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Research : In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 2-cyano-3-methoxybut-2-enoate, and how can reaction parameters be optimized for yield improvement?

Methodological Answer:

Synthesis typically involves Knoevenagel condensation between a methoxy-substituted aldehyde and methyl cyanoacetate. Optimization strategies include:

- Catalyst screening : Use of organocatalysts (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.

- Temperature control : Reactions performed at 60–80°C minimize side products.

- Stoichiometry : A 1:1.2 molar ratio (aldehyde:methyl cyanoacetate) maximizes yield.

Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Basic: What spectroscopic characterization techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

A multi-spectral approach is critical:

- ¹H NMR : Look for vinyl protons (δ 6.8–7.2 ppm, doublet) and methoxy singlet (δ 3.7–3.9 ppm).

- ¹³C NMR : Cyano carbon (δ 110–120 ppm) and ester carbonyl (δ 165–170 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 196.0978, observed 196.0975) .

- IR : C≡N stretch (2240–2260 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).

Cross-validate with DFT calculations (e.g., Gaussian) for chemical shift predictions .

Advanced: How can researchers resolve discrepancies between observed reaction outcomes and computational mechanistic predictions for this compound derivatives?

Methodological Answer:

Address contradictions via:

Solvent effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) to account for solvation .

Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

In situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., enolate species).

Crystallographic validation : Compare solid-state structures (via SHELXL ) with computed transition states to identify steric or electronic mismatches .

Advanced: What advanced crystallographic techniques are suitable for analyzing hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- High-resolution X-ray diffraction (<1 Å resolution) with SHELXL refinement to locate hydrogen atoms.

- Graph-set analysis (Etter’s rules ) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings).

- ORTEP-3 visualization to assess thermal motion and validate molecular rigidity.

- Comparative packing analysis : Use Mercury software to contrast with isostructural analogs and identify π-π or C-H···O interactions .

Basic: What are the key considerations for designing a crystallization protocol for this compound?

Methodological Answer:

- Solvent system : Slow evaporation from ethyl acetate/hexane (1:3 v/v) at 4°C promotes single-crystal growth.

- Seed crystals : Introduce microcrystals to control nucleation.

- Anhydrous conditions : Use molecular sieves to prevent ester hydrolysis.

- Pre-screening : Validate phase purity with powder XRD before single-crystal analysis .

Advanced: How can researchers investigate the tautomeric behavior or conformational dynamics of this compound in solution?

Methodological Answer:

- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 50°C) to observe coalescence of tautomeric signals.

- UV-vis spectroscopy : Monitor conjugation changes via π→π* transitions (λmax ≈ 250–300 nm).

- DFT-based MD simulations : Calculate activation energies for tautomer interconversion (e.g., using ORCA).

- Cross-validation : Compare solution-phase data with solid-state X-ray structures to identify conformational locking .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily block the cyano group (e.g., trimethylsilyl protection) during nucleophilic attacks.

- Selective catalysis : Use Pd-catalyzed cross-coupling under inert atmospheres to avoid Michael addition side reactions.

- In-line analytics : Employ LC-MS to track byproduct formation in real time.

- Computational modeling : Predict reactive sites using Fukui indices (via Gaussian) to guide synthetic design .

Basic: How can researchers validate the purity of this compound batches for reproducibility in kinetic studies?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient).

- Melting point analysis : Sharp melting range (<2°C variation) indicates high purity.

- Elemental analysis : Match C, H, N percentages to theoretical values (±0.3%).

- Karl Fischer titration : Confirm moisture content <0.1% to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.